molecular formula C6H7BClNO3 B1420426 2-Chloro-5-methoxypyridine-3-boronic acid CAS No. 1072946-26-9

2-Chloro-5-methoxypyridine-3-boronic acid

Cat. No.: B1420426
CAS No.: 1072946-26-9
M. Wt: 187.39 g/mol
InChI Key: ZTPMWCGARULXJT-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyridine, featuring a boronic acid group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-methoxypyridine-3-boronic acid, also known as (2-Chloro-5-methoxypyridin-3-yl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is part of the SM coupling reaction, which involves two main steps: oxidative addition and transmetalation .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

These properties can impact the bioavailability of the compound in the SM coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the transmetalation process . Additionally, the presence of other functional groups can also influence the reaction .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases and phosphatases, which are crucial for regulating cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in enzyme activity, affecting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays . Its stability and efficacy may decrease over extended periods, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage levels in experimental settings to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . The boronic acid group in this compound can undergo oxidation and reduction reactions, contributing to its metabolic transformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridine-3-boronic acid typically involves the borylation of 2-chloro-5-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxypyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound. In oxidation reactions, the boronic acid group can be converted to a hydroxyl group .

Comparison with Similar Compounds

2-Chloro-5-methoxypyridine-3-boronic acid can be compared with other boronic acids, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

(2-chloro-5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPMWCGARULXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674467
Record name (2-Chloro-5-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-26-9
Record name (2-Chloro-5-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 M n-BuLi in hexane (3.7 mL, 9.3 mmol) was added slowly to a stirred premixed solution of 3-bromo-2-chloro-5-methoxypyridine (1.73 g, 7.8 mmol) and triisopropyl borate (2.1 mL, 9.3 mmol) in THF (10.0 mL, 122 mmol) at −78° C., and the resulting deep colored mixture was stirred at the same temperature for 1 h and then allowed to warm up to room temperature over 1 h. The reaction was quenched with 1 N NaOH(aq) and then some EtOAc. The separated aqueous layer was acidified with 5N HCl until pH about 5 and then extracted with EtOAc(×2) and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give 2-chloro-5-methoxypyridin-3-ylboronic acid (1.0276 g, 71%) as a brown solid. LCMS (API-ES) m/z 188 (M+H)+.
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0 (± 1) mol
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3.7 mL
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1.73 g
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2.1 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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